molecular formula C15H27NO5 B2627003 Tert-butyl 4-(4-methoxy-4-oxobutan-2-yl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate CAS No. 1824467-86-8

Tert-butyl 4-(4-methoxy-4-oxobutan-2-yl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Cat. No.: B2627003
CAS No.: 1824467-86-8
M. Wt: 301.383
InChI Key: XZVSCLBFKZVCAY-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-methoxy-4-oxobutan-2-yl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate: is a synthetic organic compound that belongs to the class of oxazolidines. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of the oxazolidine ring, along with the tert-butyl ester and methoxy groups, makes this compound particularly interesting for various chemical transformations and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-methoxy-4-oxobutan-2-yl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves multiple steps:

    Formation of the Oxazolidine Ring: This can be achieved through the reaction of an amino alcohol with a carbonyl compound. For instance, 2-amino-2-methyl-1-propanol can react with a suitable aldehyde or ketone under acidic or basic conditions to form the oxazolidine ring.

    Introduction of the Tert-butyl Ester Group: This step often involves the esterification of the oxazolidine carboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).

    Addition of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction, where a suitable methoxy-containing reagent reacts with the intermediate compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Using techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the ester group, leading to various derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Methanol (CH₃OH), ammonia (NH₃).

    Hydrolysis Conditions: Aqueous hydrochloric acid (HCl), sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.

    Drug Development: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Medicine

    Therapeutic Agents: Explored for its potential as a therapeutic agent in various diseases.

    Diagnostic Tools: Used in the development of diagnostic agents for imaging and detection.

Industry

    Polymer Chemistry: Utilized in the synthesis of polymers with specific properties.

    Material Science: Applied in the development of new materials with unique characteristics.

Mechanism of Action

The mechanism by which tert-butyl 4-(4-methoxy-4-oxobutan-2-yl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate exerts its effects can vary depending on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The oxazolidine ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(4-hydroxy-4-oxobutan-2-yl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.

    Tert-butyl 4-(4-methoxy-4-oxobutan-2-yl)-2,2-dimethyl-1,3-thiazolidine-3-carboxylate: Contains a thiazolidine ring instead of an oxazolidine ring.

Uniqueness

The presence of the methoxy group and the oxazolidine ring in tert-butyl 4-(4-methoxy-4-oxobutan-2-yl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate imparts unique chemical properties, such as increased stability and specific reactivity patterns. These features make it particularly valuable in synthetic chemistry and potential biological applications.

Properties

IUPAC Name

tert-butyl 4-(4-methoxy-4-oxobutan-2-yl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO5/c1-10(8-12(17)19-7)11-9-20-15(5,6)16(11)13(18)21-14(2,3)4/h10-11H,8-9H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVSCLBFKZVCAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)C1COC(N1C(=O)OC(C)(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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